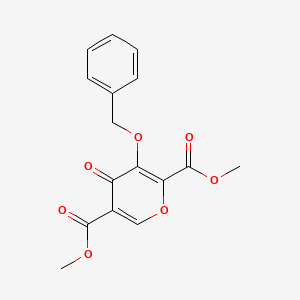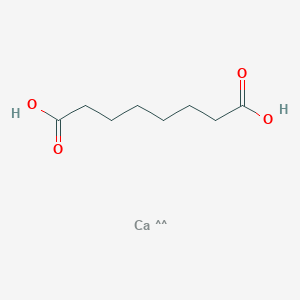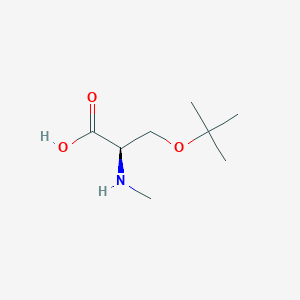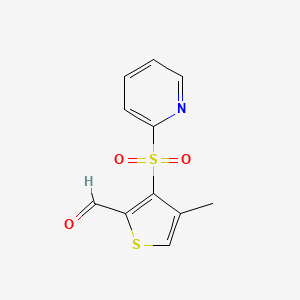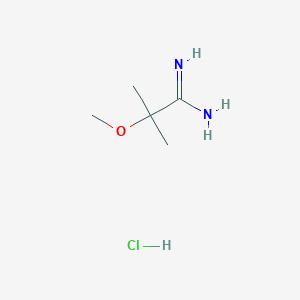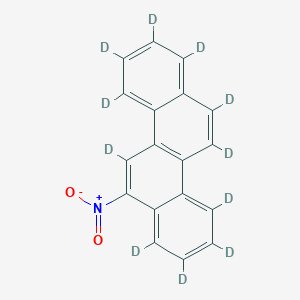
6-Nitrochrysene-D11
Overview
Description
6-Nitrochrysene-D11 is a useful research compound. Its molecular formula is C18H11NO2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 6-Nitrochrysene-D11 are the human hepatic and pulmonary Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, contributing to its activation and subsequent interactions with DNA .
Mode of Action
This compound interacts with its targets, the Cytochrome P450 enzymes, leading to its metabolic activation. This activation process involves the formation of potent carcinogenic metabolites via ring oxidation and nitroreduction . The major metabolites identified include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene . These metabolites are capable of interacting with DNA, leading to potential carcinogenic effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic activation of the compound through the formation of critical intermediates. These intermediates include N-hydroxy-6-aminochrysene and trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene . The formation of these intermediates leads to the creation of electrophilic species capable of reacting with DNA .
Pharmacokinetics
It is known that the compound can be metabolized in the human liver and lung, indicating its potential bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve DNA interaction and potential damage. The metabolites of this compound, formed through its metabolic activation, can bind to DNA, leading to potential mutagenic and carcinogenic effects . This has been observed in studies showing the induction of adenomas and adenocarcinomas in rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes in the environment can affect the metabolic activation of this compound . Additionally, long-term exposure to polycyclic aromatic hydrocarbons (PAHs) and their derivatives can cause adverse health effects due to their carcinogenicity, mutagenicity, and oxidative potential
Biochemical Analysis
Biochemical Properties
6-Nitrochrysene-D11 plays a significant role in biochemical reactions, particularly in the study of metabolic activation and detoxification pathways. It interacts with several enzymes, including cytochrome P450 enzymes such as P450 1A1, P450 1A2, and P450 3A4. These enzymes are involved in the oxidation and reduction of this compound, leading to the formation of various metabolites. The interactions between this compound and these enzymes are crucial for understanding its metabolic fate and potential toxicity .
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In human bronchial explants and isolated rat hepatocytes, this compound undergoes metabolic activation, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes. The primary metabolites include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene. These metabolites can further react to form DNA adducts, which are critical intermediates in the carcinogenic process. The binding interactions of this compound with cytochrome P450 enzymes and its subsequent activation are essential for understanding its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions, but it should be re-analyzed for chemical purity after three years. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent DNA damage and carcinogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In newborn mice, this compound has been shown to be a potent tumorigen, with dose-response relationships indicating increased tumorigenicity at higher doses. At lower doses, the compound may exhibit weaker carcinogenic activity. It is essential to consider the dosage when evaluating the toxic and adverse effects of this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic activation pathway includes the formation of trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene and trans-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-aminochrysene. These metabolites can further undergo nitroreduction and ring oxidation, leading to the formation of DNA adducts and other reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall biological activity. Understanding the transport and distribution of this compound is crucial for evaluating its potential toxicity and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it can interact with DNA and other cellular components. The compound’s activity and function are influenced by its localization, with DNA adduct formation occurring predominantly in the nucleus. Targeting signals and post-translational modifications may also play a role in directing this compound to specific cellular compartments .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLTQJFZUYROA-LFFOKYCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


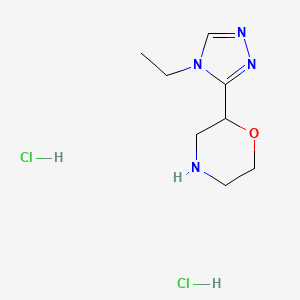
![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)
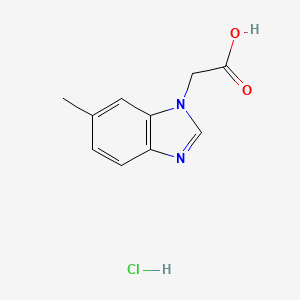
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)

amine hydrochloride](/img/structure/B1433686.png)
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)
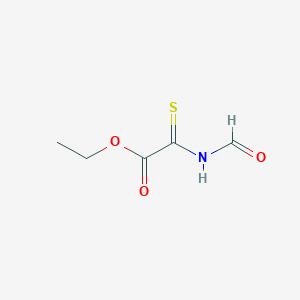
![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)
